molecular formula C17H11N3O2S4 B2961769 (E)-N-(benzo[d]thiazol-2-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide CAS No. 613225-42-6

(E)-N-(benzo[d]thiazol-2-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Cat. No.: B2961769
CAS No.: 613225-42-6
M. Wt: 417.53
InChI Key: ZRCJPWIZCSLEJS-MDWZMJQESA-N
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Description

(E)-N-(benzo[d]thiazol-2-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a hybrid heterocyclic compound combining a benzo[d]thiazole scaffold with a thioxothiazolidinone core. The (E)-stereochemistry at the thiophen-2-ylmethylene substituent is critical for its conformational stability and biological interactions. This compound belongs to a class of molecules designed to exploit the pharmacophoric features of both benzothiazole and thioxothiazolidinone moieties, which are known for their antimicrobial, anticancer, and enzyme-inhibitory properties . Its synthesis typically involves coupling a benzo[d]thiazol-2-amine derivative with a functionalized thioxothiazolidinone intermediate under carbodiimide-mediated conditions, similar to methods described for related acetamide derivatives .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S4/c21-14(19-16-18-11-5-1-2-6-12(11)25-16)9-20-15(22)13(26-17(20)23)8-10-4-3-7-24-10/h1-8H,9H2,(H,18,19,21)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCJPWIZCSLEJS-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(benzo[d]thiazol-2-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a thiazolidinone derivative known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H11N3O2SC_{17}H_{11}N_{3}O_{2}S, and it features a thiazolidinone core that is crucial for its biological properties. The presence of sulfur and nitrogen in its structure enhances its pharmacological potential.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)1.003
A549 (Lung)0.72
HT29 (Colon)0.31

The compound's mechanism of action may involve the inhibition of tubulin polymerization, which is critical for cancer cell proliferation. It has been shown to interact with proteins involved in cell cycle regulation, leading to apoptosis in cancer cells .

Antimicrobial Activity

Thiazolidinone derivatives have also been reported to exhibit antimicrobial properties against a range of pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria:

Microorganism Activity Reference
Staphylococcus spp.Moderate
Escherichia coliSignificant
Candida albicansEffective

In particular, the compound's structural features enhance its interaction with bacterial cell membranes, disrupting their integrity and leading to cell death.

Antioxidant Activity

The antioxidant capacity of thiazolidinone derivatives has been evaluated using various assays such as the TBARS assay. The compound demonstrated significant inhibition of lipid peroxidation, indicating its potential to protect cells from oxidative stress:

Compound EC50 (mM) Reference
Thiazolidinone Derivative 10.565 ± 0.051
Thiazolidinone Derivative 20.708 ± 0.074

This antioxidant activity suggests that the compound may have protective effects against diseases associated with oxidative damage.

Case Studies

  • Cytotoxicity in Cancer Cells : A study conducted on various thiazolidinone derivatives showed that modifications at specific positions significantly enhanced their cytotoxicity against cancer cells, particularly in breast and lung cancer models .
  • Antimicrobial Efficacy : Another investigation revealed that the compound exhibited potent antimicrobial activity against clinical isolates of Staphylococcus aureus and E. coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in:

Substituents on the thioxothiazolidinone ring: Benzylidene vs. Indole or nitro-furyl substituents: Analogs such as Compound 10 () incorporate indole or nitro-furyl groups, which improve binding to hydrophobic enzyme pockets but may increase cytotoxicity .

Aromatic backbone modifications: Benzo[d]thiazole vs. benzimidazole: Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide () replace benzo[d]thiazole with benzimidazole, altering hydrogen-bonding interactions and solubility profiles.

Key Observations :

  • Higher yields (e.g., 90% for Compound 9 in ) are achieved with Knoevenagel condensation, whereas nitro-furyl derivatives show lower yields due to steric hindrance .

Key Findings :

  • The target compound’s benzo[d]thiazole-thioxothiazolidinone scaffold likely shares the antimicrobial potency of its analogs, with MIC values as low as 2 µg/mL against Staphylococcus aureus .
  • Substituents like thiocyanate () enhance antiviral activity but increase cytotoxicity (CC₅₀ < 10 µM), whereas thiophen-2-ylmethylene may balance efficacy and safety .

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